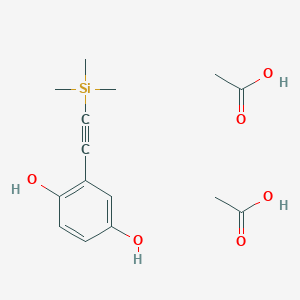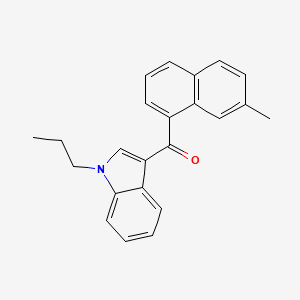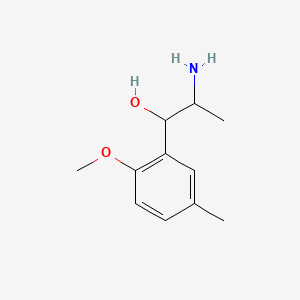
2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining benzimidazole moieties with a cyclohexadienone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one typically involves multi-step organic reactions The initial step often includes the formation of benzimidazole derivatives through the condensation of o-phenylenediamine with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization, chromatography, and distillation.
化学反応の分析
Types of Reactions
2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole rings or the cyclohexadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole moieties can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)-4-methylphenol
- 2-(1H-Benzimidazol-2-yl)-6-methylphenol
- 2-(1H-Benzimidazol-2-yl)-4,6-dimethylphenol
Uniqueness
Compared to similar compounds, 2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one exhibits unique structural features, such as the presence of both benzimidazole and cyclohexadienone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
769171-68-8 |
|---|---|
分子式 |
C21H16N4O |
分子量 |
340.4 g/mol |
IUPAC名 |
2,6-bis(1H-benzimidazol-2-yl)-4-methylphenol |
InChI |
InChI=1S/C21H16N4O/c1-12-10-13(20-22-15-6-2-3-7-16(15)23-20)19(26)14(11-12)21-24-17-8-4-5-9-18(17)25-21/h2-11,26H,1H3,(H,22,23)(H,24,25) |
InChIキー |
XWGHLAQUXMGEAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C2=NC3=CC=CC=C3N2)O)C4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)

![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)


![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)

![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)
![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)
![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)

